molecular formula C17H18O5 B1251689 Phoyunbene A

Phoyunbene A

Cat. No. B1251689
M. Wt: 302.32 g/mol
InChI Key: DYWOJJOORBDHBP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phoyunbene A is a stilbenoid that is trans-stilbene substituted by hydroxy groups at positions 3 and 3' and methoxy groups at positions 2', 4' and 5. Isolated from Pholidota yunnanensis, it exhibits inhibitory effects on production of nitric oxide. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a stilbenoid, a polyphenol and a member of methoxybenzenes.

Scientific Research Applications

  • Anticancer and Antiparasitic Potential : A study by Almeida et al. (2014) on Maxillaria picta, which yielded phoyunbene B and C, highlighted their potential anticancer activities against human tumor cell lines and antiparasitic activities against Trypanosoma cruzi and Leishmania amazonensis.

  • Anti-inflammatory Properties : Research by Moon, Kim, & Jun (2015) focused on the synthesis of phoyunbenes A-D and evaluated their anti-inflammatory effects. They found these compounds showed weak inhibitory activities on nitric oxide production, an important inflammatory mediator, without cytotoxicity.

  • Inhibition of Nitric Oxide Production : A study by Guo et al. (2006) on Pholidota yunnanensis identified phoyunbene A-D and analyzed their effects on nitric oxide production in a murine macrophage-like cell line. This research contributes to understanding the biological activity of phoyunbenes in inflammation and immune response.

  • G2/M Cell Cycle Arrest and Apoptosis in Cancer Cells : Wang et al. (2012) explored the effects of phoyunbene B, closely related to phoyunbene A, on HepG2 liver cancer cells. Their study, detailed in Bioorganic & Medicinal Chemistry Letters, found that phoyunbene B induced G2/M cell cycle arrest and apoptosis, suggesting a potential therapeutic role in hepatocellular carcinoma.

properties

Product Name

Phoyunbene A

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C17H18O5/c1-20-14-9-11(8-13(18)10-14)4-5-12-6-7-15(21-2)16(19)17(12)22-3/h4-10,18-19H,1-3H3/b5-4+

InChI Key

DYWOJJOORBDHBP-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)O)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=CC(=C2)OC)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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